molecular formula C10H24Si2 B092046 1,4-Bis(trimethylsilyl)-2-butene CAS No. 16054-35-6

1,4-Bis(trimethylsilyl)-2-butene

Katalognummer: B092046
CAS-Nummer: 16054-35-6
Molekulargewicht: 200.47 g/mol
InChI-Schlüssel: DHTZZPHEAHKIBY-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(trimethylsilyl)-2-butene is an organosilicon compound with the molecular formula C10H24Si2. It is characterized by the presence of silicon atoms within its structure, which imparts unique chemical properties. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trimethylsilyl)-2-butene typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.

    Temperature: Moderate temperatures around 50-100°C.

    Solvent: Solvents like toluene or hexane are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(trimethylsilyl)-2-butene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert it to simpler silane compounds.

    Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like chlorine or bromine are used in the presence of a catalyst.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Halogenated silicon compounds.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(trimethylsilyl)-2-butene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in biomaterials and drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of silicone-based materials and coatings.

Wirkmechanismus

The mechanism of action of 1,4-Bis(trimethylsilyl)-2-butene involves its interaction with various molecular targets. The silicon atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved include:

    Formation of Silanol Groups: Through oxidation reactions.

    Substitution Reactions: Leading to the formation of new silicon-containing compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Diethoxy-1,2-bis(trimethylsilyloxy)ethylene
  • 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-

Uniqueness

1,4-Bis(trimethylsilyl)-2-butene is unique due to its specific structural arrangement and the presence of silicon atoms, which impart distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.

Eigenschaften

CAS-Nummer

16054-35-6

Molekularformel

C10H24Si2

Molekulargewicht

200.47 g/mol

IUPAC-Name

trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane

InChI

InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+

InChI-Schlüssel

DHTZZPHEAHKIBY-BQYQJAHWSA-N

Isomerische SMILES

C[Si](C)(C)C/C=C/C[Si](C)(C)C

SMILES

C[Si](C)(C)CC=CC[Si](C)(C)C

Kanonische SMILES

C[Si](C)(C)CC=CC[Si](C)(C)C

Synonyme

2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.